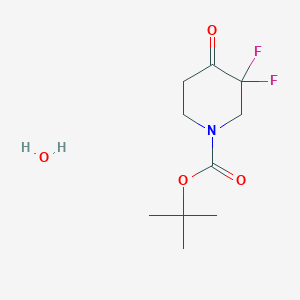

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate

Description

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO3.H2O/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13;/h4-6H2,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEESRSKOIOREKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

One common method involves the oxidation of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate using Dess-Martin periodinane in dichloromethane under inert conditions. This reaction is typically carried out at room temperature or slightly cooled with ice.

- Reagent: Dess-Martin periodinane

- Solvent: Dichloromethane

- Temperature: Room temperature or cooled with ice

- Atmosphere: Inert (e.g., nitrogen)

Purification and Isolation

After oxidation, the reaction mixture is worked up by adding saturated aqueous sodium bicarbonate and sodium sulfite to neutralize excess reagents. The organic layer is then separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the desired product.

- Neutralization: Add saturated aqueous sodium bicarbonate and sodium sulfite.

- Separation: Separate the organic layer.

- Drying: Dry over magnesium sulfate.

- Filtration: Filter to remove drying agent.

- Concentration: Concentrate under reduced pressure.

Data Table: Key Preparation Details

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Oxidation | Dess-Martin periodinane in CH₂Cl₂ | Convert hydroxyl to carbonyl group |

| Workup | Saturated NaHCO₃ and Na₂SO₃ | Neutralize excess reagents |

| Purification | MgSO₄ drying, filtration | Remove impurities and drying agent |

| Concentration | Reduced pressure | Isolate the product |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropiperidin-4-one derivatives, while reduction can produce difluoropiperidin-4-ol derivatives.

Scientific Research Applications

Organic Synthesis

1.1 Synthesis of Derivatives

One of the primary applications of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate is in the synthesis of various derivatives. For example, it has been used in the preparation of (E)-tert-butyl 3,3-difluoro-4-(phenylimino)piperidine-1-carboxylate derivatives through reactions with 2-bromoanilines under acidic conditions. This reaction demonstrates the compound's utility as a building block for more complex organic molecules .

1.2 Reaction Conditions and Yields

The reactions involving this compound typically require specific conditions to optimize yield and purity. For instance, reactions conducted in toluene with para-toluenesulfonic acid as a catalyst have shown promising results in terms of product yield. Data from various experiments indicate that yields can be maximized by controlling temperature and solvent choice .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Toluene, reflux with para-toluenesulfonic acid | 85% | Azeotropic removal of water improves yield |

| CH₂Cl₂, Dess-Martin periodinane | 90% | Effective for oxidation reactions |

Medicinal Chemistry

2.1 Antiviral and Antimicrobial Activity

Recent studies have explored the biological activity of this compound as a potential antiviral agent. The difluoromethyl group is known to enhance bioactivity against certain viral strains. In vitro assays have indicated that derivatives synthesized from this compound exhibit significant antiviral properties, making them candidates for further pharmacological studies .

2.2 Case Study: Antiviral Screening

A case study involving the screening of synthesized derivatives against influenza virus demonstrated that compounds derived from tert-butyl 3,3-difluoro-4-oxopiperidine exhibited inhibitory effects on viral replication. This highlights the importance of this compound in developing new antiviral therapies .

Material Science Applications

3.1 Polymer Chemistry

The compound has also found applications in polymer chemistry as a monomer for synthesizing fluorinated polymers. These polymers exhibit unique properties such as enhanced chemical resistance and thermal stability due to the presence of fluorine atoms in their structure .

3.2 Data Table: Properties of Fluorinated Polymers Derived from tert-butyl 3,3-difluoro-4-oxopiperidine

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Fluorine Content | 20% |

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate involves its interaction with molecular targets such as enzymes and receptors. The difluoro and oxo groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor antagonism, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Piperidine Derivatives with Boc Protection

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (Anhydrous Form)

- CAS No.: 1215071-17-2

- Molecular Formula: C₁₀H₁₅F₂NO₃

- Molecular Weight : 235.2 g/mol

- Purity is 95%, stored refrigerated .

tert-Butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate

- CAS No.: 1334416-41-9

- Molecular Formula: C₁₀H₁₅F₂NO₃

- Molecular Weight : 235.2 g/mol

- Key Differences : Fluorine atoms at the 4,4-positions instead of 3,3. This positional isomerism may influence electronic properties and reactivity in synthesis .

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate hydrate

- CAS No.: 1955548-89-6

- Molecular Formula: C₁₀H₁₈FNO₄

- Molecular Weight : 235.25 g/mol

- Key Differences: Monofluorination at position 3 reduces steric and electronic effects compared to the difluoro analog. Likely less metabolically stable in vivo .

Piperidine Derivatives with Alternative Protecting Groups

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate

- CAS No.: 2375195-99-4

- Molecular Formula: C₁₃H₁₅F₂NO₄

- Molecular Weight : 287.26 g/mol

- Key Differences: Boc group replaced by benzyl. The benzyl group increases lipophilicity, affecting solubility and cleavage conditions (e.g., hydrogenolysis vs. acid hydrolysis) .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

Piperidine Derivatives with Functional Group Variations

tert-Butyl 3',3'-difluoro-4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

- CAS No.: 2760851-45-2

- Molecular Formula : C₁₅H₂₆F₂N₂O₃

- Molecular Weight : 320.38 g/mol

- Key Differences : Bipiperidine structure with a hydroxyl group. The hydroxyl enables hydrogen bonding, altering solubility and biological interactions .

tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride

- CAS No.: 1402047-77-1

- Molecular Formula : C₁₁H₂₀ClF₃N₂O₂

- Molecular Weight : 316.74 g/mol

- Key Differences: Trifluoromethyl and amino groups enhance electronic diversity, making it suitable for medicinal chemistry applications requiring strong electron-withdrawing groups .

Comparative Data Table

Key Findings and Implications

- Fluorination Impact: Difluoro substitution at 3,3 positions enhances metabolic stability compared to monofluoro or non-fluorinated analogs .

- Hydrate vs. Anhydrous : The hydrate form may offer improved crystallinity but requires stringent storage conditions to prevent dehydration .

- Protecting Group Strategy: Boc groups facilitate acid-sensitive syntheses, whereas benzyl groups are compatible with hydrogenolysis .

- Safety Profile: Fluorinated piperidines often exhibit higher toxicity (e.g., respiratory hazards) compared to non-fluorinated derivatives .

Biological Activity

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate (CAS No. 1400264-85-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : CHFN O

- Molecular Weight : 253.24 g/mol

- CAS Number : 1400264-85-8

- Synonyms : tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, N-Boc-3,3-difluoropiperidin-4-one

Research indicates that this compound exhibits various biological activities through multiple mechanisms. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.

Pharmacological Studies

- Inhibition of Enzymatic Activity :

- A study explored the compound's interaction with enzymes related to metabolic pathways. The results showed that it could inhibit certain enzymatic activities, suggesting a potential role in metabolic regulation.

- Anticancer Activity :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have indicated that modifications to the piperidine ring and the carboxylate group can significantly influence its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased lipophilicity and enzyme binding affinity |

| Alteration of Carboxylate Group | Enhanced cytotoxicity against cancer cells |

Case Study 1: Anticancer Effects

A study conducted by researchers at a leading university evaluated the anticancer properties of this compound against hepatocellular carcinoma (HCC). The compound was administered at varying concentrations, and cell viability was assessed using MTT assays. The findings indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Enzyme Inhibition

In another investigation, the compound's ability to inhibit specific proteases was assessed using biochemical assays. Results showed that this compound effectively inhibited protease activity with an IC value of 15 µM, indicating its potential as a therapeutic agent in diseases characterized by protease dysregulation.

Q & A

Q. How can the compound serve as a synthon for bioactive molecule synthesis?

- Methodological Answer : Functionalize the 4-oxo group via reductive amination or Grignard additions. Leverage the Boc group for orthogonal protection in multi-step syntheses (e.g., kinase inhibitors) .

- Case Study : Couple with Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the piperidine ring.

Q. What advanced techniques characterize fluorine’s electronic effects on the piperidine ring?

- Methodological Answer : Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between C–F bonds and the carbonyl group. Validate with ¹³C NMR chemical shift tensors .

- Instrumentation : Pair solid-state NMR with X-ray crystallography to correlate electronic effects with molecular geometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.